molecular formula C27H46O2 B079680 26-Hydroxycholesterol CAS No. 13095-61-9

26-Hydroxycholesterol

Cat. No. B079680
CAS RN: 13095-61-9
M. Wt: 402.7 g/mol
InChI Key: FYHRJWMENCALJY-UHFFFAOYSA-N
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Description

26-Hydroxycholesterol, also known as Cholest-5-ene-3&26-diol, is synthesized by a mitochondrial P-450 enzyme that is widely distributed in tissues . It is known that the compound normally circulates in plasma .


Synthesis Analysis

This compound is synthesized by a mitochondrial P-450 enzyme . It is transported to the liver and metabolized to bile acids along with other steroid intermediates . The mRNA that codes for the synthesis of the enzyme has been identified in a variety of tissues .


Chemical Reactions Analysis

This compound can inhibit both cholesterol synthesis and low-density lipoprotein (LDL) receptor activity . Inhibition of DNA synthesis also occurs and may not be related to the reduction in HMG-CoA reductase activity .


Physical And Chemical Properties Analysis

This compound is readily crystallized from ethyl acetate as fine needles . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Synthesis and Metabolism : 26-Hydroxycholesterol is synthesized by a mitochondrial P-450 enzyme and is involved in cholesterol metabolism and bile acid synthesis. It can inhibit cholesterol synthesis and low-density lipoprotein (LDL) receptor activity in cell cultures (Javitt, 1990).

  • Presence in Human Serum : This compound has been identified and quantified in human serum, where it is distributed among low and high-density lipoproteins (Javitt, Kok, Burstein, Cohen, & Kutscher, 1981).

  • Role in Atherosclerosis : Concentrations of this compound in human aortic tissues have been shown to increase with the severity of atherosclerosis, suggesting a potential role in the development and progression of this disease (Smith & Lier, 1970).

  • Inhibition of Sterol Synthesis : Research indicates that this compound can inhibit sterol synthesis in human ovarian cells, suggesting a regulatory role in cellular sterol metabolism (Rennert et al., 1990).

  • Toxicity to Monocyte-Macrophages : This compound has been found to exhibit time- and concentration-dependent toxicity to human monocyte-macrophages in vitro (Clare et al., 1995).

  • Cerebrotendinous Xanthomatosis (CTX) : Reduced levels of this compound in serum have been associated with CTX, a genetic disorder affecting sterol and bile acid metabolism (Javitt, Kok, Cohen, & Burstein, 1982).

  • Role in Cell Proliferation and Cholesterol Homeostasis : this compound affects cell proliferation and cholesterol homeostasis in arterial myocytes, indicating its significance in atherogenesis (Corsini et al., 1995).

  • Breast Cancer Association : It has been found to accumulate in breast tissue and stimulate tumor growth via the estrogen receptor, highlighting its importance in breast cancer research (Javitt, 2015).

  • Regulation of HMG-CoA Reductase Activity : this compound has a selective biological role in regulating cholesterol synthesis by affecting HMG-CoA reductase activity (Esterman, Baum, Javitt, & Darlington, 1983).

  • Chemical Synthesis and Biological Oxidation : Methods for the synthesis and oxidation of this compound have been developed, which are important for further biochemical studies (Dean & Whitehouse, 1966).

Future Directions

The interrelationships of the metabolic events involving 26-Hydroxycholesterol require further elucidation . The purpose of ongoing research is to summarize the knowledge that has been accumulated in regard to this compound, with particular emphasis on the critical issues that will need to be resolved before its role in human metabolism can be defined .

properties

IUPAC Name

17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRJWMENCALJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13095-61-9
Record name NSC226105
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
26-Hydroxycholesterol
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26-Hydroxycholesterol
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26-Hydroxycholesterol

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